molecular formula C19H15ClFN5O B11257248 N-(2-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11257248
M. Wt: 383.8 g/mol
InChI Key: MLEDDSUKJBGQES-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with chlorophenyl, fluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The final step involves the formation of the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly for conditions where modulation of specific biological pathways is required.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Uniqueness: N-(2-CHLOROPHENYL)-7-(2-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its triazolopyrimidine core and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15ClFN5O

Molecular Weight

383.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H15ClFN5O/c1-11-16(18(27)25-15-9-5-3-7-13(15)20)17(12-6-2-4-8-14(12)21)26-19(24-11)22-10-23-26/h2-10,17H,1H3,(H,25,27)(H,22,23,24)

InChI Key

MLEDDSUKJBGQES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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